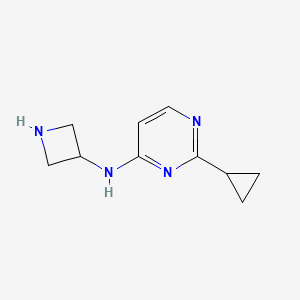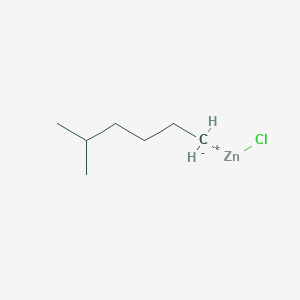
5-MethylhexylZinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-MethylhexylZinc chloride is an organozinc compound with the molecular formula C7H15ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
5-MethylhexylZinc chloride can be synthesized through the reaction of 5-methylhexyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{5-Methylhexyl chloride} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification and concentration to achieve the desired concentration of the compound in the solvent.
化学反応の分析
Types of Reactions
5-MethylhexylZinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used in nucleophilic substitution.
Coupling Reactions: It is often used in coupling reactions such as the Negishi coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, palladium catalysts, and various solvents like THF. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
5-MethylhexylZinc chloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 5-MethylhexylZinc chloride involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, often facilitated by catalysts such as palladium. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
- Methylzinc chloride
- Ethylzinc chloride
- Butylzinc chloride
Uniqueness
5-MethylhexylZinc chloride is unique due to its specific alkyl chain length and branching, which can influence its reactivity and selectivity in chemical reactions. Compared to other organozinc compounds, it offers distinct advantages in certain synthetic applications due to its structural properties.
特性
分子式 |
C7H15ClZn |
|---|---|
分子量 |
200.0 g/mol |
IUPAC名 |
chlorozinc(1+);2-methylhexane |
InChI |
InChI=1S/C7H15.ClH.Zn/c1-4-5-6-7(2)3;;/h7H,1,4-6H2,2-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZEODJPKGKRBHFA-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCC[CH2-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


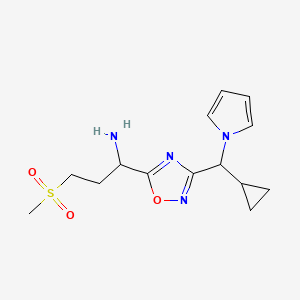
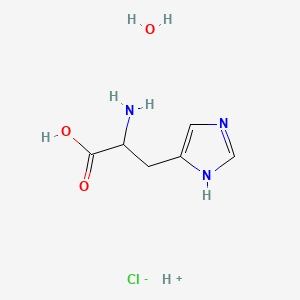
![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
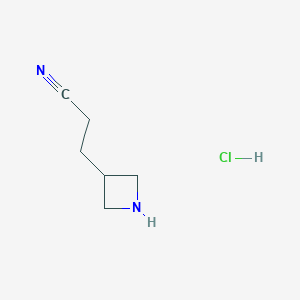
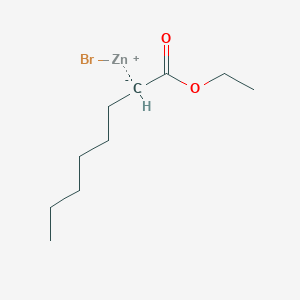
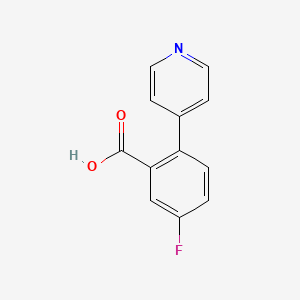
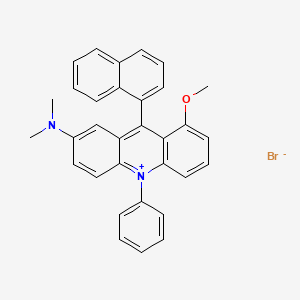
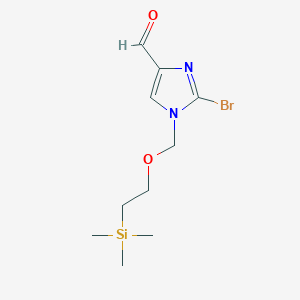
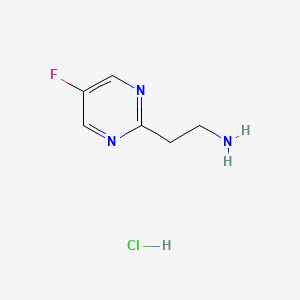
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
